molecular formula C18H19NO4S2 B4929127 (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4929127
M. Wt: 377.5 g/mol
InChI Key: KBVDGWPBJOQOFZ-VBKFSLOCSA-N
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Description

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Substitution Reactions:

    Benzylidene Formation: The final step involves the condensation of the substituted thiazolidinone with an aldehyde to form the benzylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

    Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s thiazolidinone core is known for its therapeutic potential, particularly in the treatment of infections and cancer. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with similar benzylidene structures are studied for their antimicrobial and anticancer activities.

Uniqueness

What sets (5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its potential for diverse applications in various fields makes it a compound of significant interest.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-4-9-23-14-7-6-13(11-15(14)22-5-2)12-16-17(20)19(8-10-21-3)18(24)25-16/h1,6-7,11-12H,5,8-10H2,2-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVDGWPBJOQOFZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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